8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 478252-82-3
Cat. No.: VC16170726
Molecular Formula: C27H26N6O3
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478252-82-3 |
|---|---|
| Molecular Formula | C27H26N6O3 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C27H26N6O3/c1-17(18-12-14-21(36-4)15-13-18)29-30-26-28-24-23(25(34)32(3)27(35)31(24)2)33(26)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16H2,1-4H3,(H,28,30)/b29-17+ |
| Standard InChI Key | VTWUOAPTBDHTIC-STBIYBPSSA-N |
| Isomeric SMILES | C/C(=N\NC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)/C5=CC=C(C=C5)OC |
| Canonical SMILES | CC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C)C5=CC=C(C=C5)OC |
Introduction
Structural Characterization
Molecular Architecture
The compound’s molecular formula, C₂₇H₂₆N₆O₃, corresponds to a molecular weight of 482.5 g/mol . Its IUPAC name, 8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione, reflects the integration of three key structural elements:
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A purine-2,6-dione core with methyl groups at positions 1 and 3.
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A naphthylmethyl substituent at position 7.
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A (2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl group at position 8.
The stereochemistry of the hydrazino group (2E configuration) and the spatial arrangement of the naphthylmethyl moiety contribute to its three-dimensional conformation, which may influence molecular interactions .
Table 1: Key Structural Identifiers
Synthesis and Preparation
General Synthetic Strategy
While detailed protocols remain undocumented in public literature, the synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
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Purine Core Functionalization: Introduction of methyl groups at positions 1 and 3 via alkylation.
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Naphthylmethyl Incorporation: Coupling of 1-naphthylmethyl bromide to the purine nitrogen at position 7 under basic conditions.
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Hydrazino Group Installation: Condensation of a 4-methoxyphenylacetylene derivative with hydrazine, followed by stereoselective formation of the (2E)-ethylidene hydrazine moiety.
Critical challenges include ensuring regioselectivity during purine substitutions and maintaining stereochemical integrity during hydrazine coupling.
Physicochemical Properties
Spectroscopic and Mass Spectrometric Data
Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
Table 2: Predicted Collision Cross Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 483.21391 | 219.2 |
| [M+Na]⁺ | 505.19585 | 236.2 |
| [M+NH₄]⁺ | 500.24045 | 224.2 |
These values aid in mass spectrometry-based identification and quantification workflows.
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
The compound’s hydrazino group and methoxyphenyl moiety suggest potential interactions with biological targets such as:
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Kinases: Due to structural resemblance to ATP analogs.
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DNA Topoisomerases: Via intercalation facilitated by the planar naphthyl group.
Preliminary studies hint at antiproliferative activity in cancer cell lines, though specific IC₅₀ values and mechanisms remain unvalidated.
Structure-Activity Relationships (SAR)
Comparative analysis with the nitro-substituted analogue 7-benzyl-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione (CAS 1173011-89-6) reveals that electron-withdrawing groups (e.g., nitro) reduce solubility compared to electron-donating methoxy groups . This underscores the role of substituent electronics in modulating bioavailability.
Comparative Analysis with Structural Analogues
Methoxy vs. Nitro Substituents
The methoxy group in the subject compound enhances electron density at the phenyl ring, potentially improving interactions with hydrophobic enzyme pockets. In contrast, the nitro group in the analogue increases polarity but may introduce metabolic instability due to nitroreductase activity .
Table 3: Substituent Effects on Physicochemical Properties
| Substituent | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Methoxy | 3.2 | 0.15 (DMSO) | Moderate |
| Nitro | 2.8 | 0.08 (DMSO) | Low |
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